1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole
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Overview
Description
1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a methoxy group, two methyl groups, and a sulfonyl group attached to the imidazole ring, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
The synthesis of 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole involves several steps, typically starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the one-pot synthesis of 2,4,5-trisubstituted imidazoles using internal alkynes, iodine, dimethyl sulfoxide (DMSO), an aldehyde, and ammonium acetate . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like DMSO or acetonitrile, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole can be compared with other similar compounds, such as:
- 1-(2-Methoxyphenyl)sulfonyl-2-methylimidazole
- 1-(4,5-Dimethylphenyl)sulfonyl-2-methylimidazole
- 1-(2-Methoxy-4-methylphenyl)sulfonyl-2-methylimidazole
These compounds share similar structural features but differ in the position and number of substituents on the phenyl ring. The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9-7-12(18-4)13(8-10(9)2)19(16,17)15-6-5-14-11(15)3/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJJKGDQQDQMMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2C=CN=C2C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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